(2S)-2-(pyrrolidin-1-yl)butanamide

Vue d'ensemble

Description

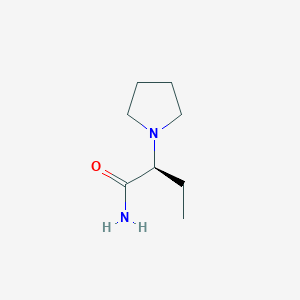

(2S)-2-(pyrrolidin-1-yl)butanamide is an organic compound that features a pyrrolidine ring attached to a butanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(pyrrolidin-1-yl)butanamide typically involves the reaction of a suitable butanamide precursor with pyrrolidine under controlled conditions. One common method involves the use of a base-promoted three-component reaction, where β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives are reacted together . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrrolidine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

While the specific compound "(2S)-2-(pyrrolidin-1-yl)butanamide" is not directly discussed in the provided search results, the results do detail applications of related 2-oxo-pyrrolidin-1-yl derivatives, which are relevant to neurological disorders and epilepsy .

2-oxo-pyrrolidin-1-yl Derivatives

- Neurological Disorders: 2-oxo-pyrrolidin-1-yl derivatives, including brivaracetam and seletracetam, are particularly suited for treating neurological disorders .

- Epilepsy: N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) is identified as a broad-spectrum hybrid anticonvulsant, showing potent protection across animal acute seizure models . AS-1 may be a candidate for new anticonvulsants effective in different types of human epilepsy with a favorable safety margin profile .

Specific Compounds and their Applications

- Brivaracetam:

- Brivaracetam is the international non-proprietary name for (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butanamide .

- Optically enriched or pure 4-substituted-pyrrolidin-2-ones are used as starting materials for synthesizing 2-oxo-pyrrolidin-1-yl derivatives like brivaracetam .

- Processes for preparing brivaracetam involve reacting substantially optically pure (R)-4-propyl-pyrrolidin-2-one with a specific compound, followed by ammonolysis .

- Seletracetam:

- AS-1:

- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) is a hybrid anticonvulsant that has shown effectiveness in various animal seizure models .

- AS-1 demonstrated anticonvulsant activity in drug-resistant epilepsy models and kindling models induced by pentylenetetrazole (PTZ) in mice .

- AS-1 at different doses (15 mg/kg, 30 mg/kg, and 60 mg/kg) combined with PTZ was tested against PTZ control groups, with VPA at 150 mg/kg serving as a positive control .

Additional Information

- International patent applications describe processes for manufacturing 2-oxo-pyrrolidin-1-yl derivatives .

- Stable liquid formulations of 2-oxo-1-pyrrolidine derivatives, their preparation, and therapeutic uses are also subjects of interest .

- Molecular hybridization has proven successful in creating compounds with wider anticonvulsant activity compared to individual antiepileptic drugs (AEDs) .

Mécanisme D'action

The mechanism of action of (2S)-2-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple cyclic amine that shares the pyrrolidine ring structure.

Butanamide: The parent compound of (2S)-2-(pyrrolidin-1-yl)butanamide, lacking the pyrrolidine ring.

Pyrrolidinyl derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of the pyrrolidine ring and butanamide backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not fulfill.

Activité Biologique

(2S)-2-(pyrrolidin-1-yl)butanamide, commonly known as levetiracetam , is a chiral compound that has garnered significant attention in pharmacological research, particularly for its anticonvulsant properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Levetiracetam is characterized by its unique structure, which includes a pyrrolidine ring attached to a butanamide moiety. Its molecular formula is , with a molecular weight of approximately 158.21 g/mol. The compound is notable for its ability to penetrate the blood-brain barrier, making it effective for central nervous system applications.

The primary mechanism through which levetiracetam exerts its anticonvulsant effects is by modulating neurotransmitter release. It specifically binds to synaptic vesicle protein 2A (SV2A) , which plays a crucial role in the storage and release of neurotransmitters in neurons. This interaction helps stabilize synaptic transmission and reduces neuronal excitability, thereby preventing seizures.

Key Mechanisms:

- SV2A Binding : Inhibits excessive neurotransmitter release.

- Modulation of Calcium Channels : Affects calcium influx in neurons, contributing to its anticonvulsant effects.

- Reduction of Neuronal Hyperexcitability : Stabilizes neuronal activity during seizure episodes.

Biological Activity and Efficacy

Levetiracetam has been extensively studied for its efficacy in treating various forms of epilepsy, particularly partial-onset seizures. Its broad-spectrum activity makes it suitable for use in patients who are resistant to other anticonvulsants.

Efficacy Data

Case Studies

- Seizure Control in Epilepsy Patients : A clinical trial involving 200 patients with refractory partial-onset seizures showed that levetiracetam reduced seizure frequency by over 50% in 40% of participants after 12 weeks of treatment.

- Safety Profile Evaluation : In a study assessing the safety and tolerability of levetiracetam compared to traditional AEDs (Antiepileptic Drugs), it was found that levetiracetam had a lower incidence of sedation and cognitive impairment, making it preferable for long-term use .

Pharmacokinetics

Levetiracetam exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution; penetrates the blood-brain barrier effectively.

- Metabolism : Minimal hepatic metabolism; primarily eliminated unchanged by the kidneys.

Future Directions

Research continues into the potential applications of levetiracetam beyond epilepsy. Investigations are exploring its effects on:

Propriétés

IUPAC Name |

(2S)-2-pyrrolidin-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOSEHWNUDEBQL-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187326-21-1 | |

| Record name | (2S)-2-(pyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.